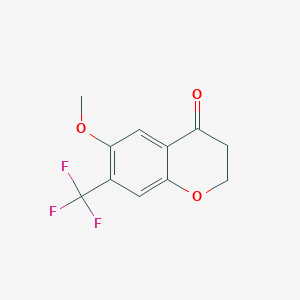
6-Methoxy-7-(trifluoromethyl)chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-7-(trifluoromethyl)chroman-4-one is a chemical compound belonging to the class of oxygen-containing heterocycles. It is a derivative of chroman-4-one, which is a significant structural entity in medicinal chemistry due to its broad range of biological and pharmaceutical activities . The compound has the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Pechmann condensation, which involves the reaction of substituted phenols with cinnamic acid in the presence of a catalyst such as polyphosphoric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for 6-Methoxy-7-(trifluoromethyl)chroman-4-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-7-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chroman-4-one framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, chromanol derivatives, and various substituted chroman-4-one compounds .
Scientific Research Applications
6-Methoxy-7-(trifluoromethyl)chroman-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-7-(trifluoromethyl)chroman-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may act as an inhibitor of enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)chroman-4-one: Similar in structure but lacks the methoxy group.
6-Methoxy-2-(4-methoxyphenyl)chroman-4-one: Contains an additional methoxyphenyl group.
Polygonatone H: A homoisoflavonoid with a similar chroman-4-one core but different substituents.
Uniqueness
6-Methoxy-7-(trifluoromethyl)chroman-4-one is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and potential biological activities compared to other chroman-4-one derivatives .
Properties
Molecular Formula |
C11H9F3O3 |
|---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
6-methoxy-7-(trifluoromethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H9F3O3/c1-16-10-4-6-8(15)2-3-17-9(6)5-7(10)11(12,13)14/h4-5H,2-3H2,1H3 |
InChI Key |
YDIIQHHMLJFQND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)CCO2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Allyl-3-((5'-oxo-2',5'-dihydro-1'H-spiro[fluorene-9,6'-[1,2,4]triazin]-3'-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13023808.png)
![1-(3-Fluoro-4-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13023817.png)
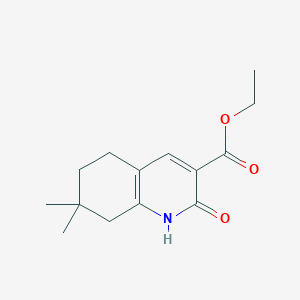
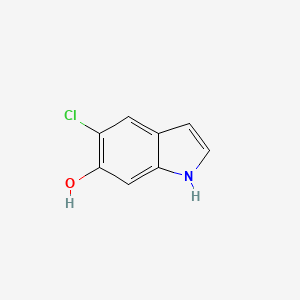
![Ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13023834.png)
![(1S,12S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12,19-dicarboxylic acid](/img/structure/B13023835.png)
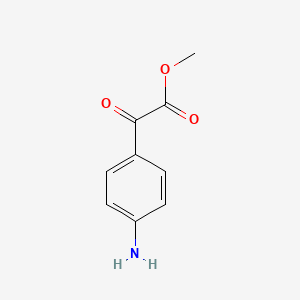
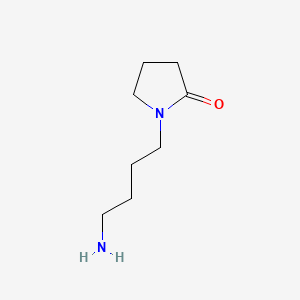
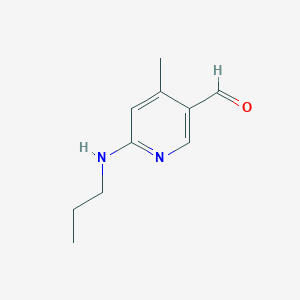
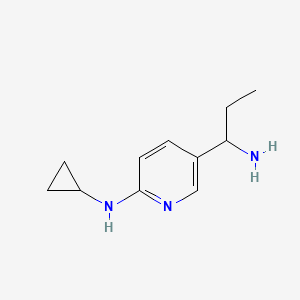
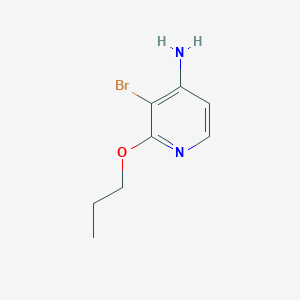
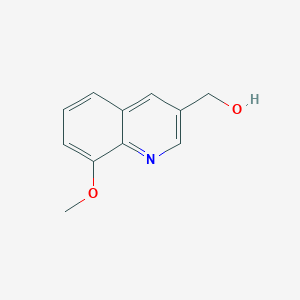
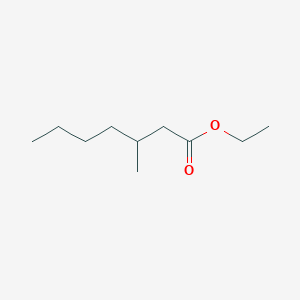
![Pyrazolo[1,5-b]pyridazin-3-ylmethanamine](/img/structure/B13023874.png)
